REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.Cl.[CH3:13][O:14][NH:15][CH3:16].ON1C2N=CC=CC=2N=N1.C(N(CC)CC)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8]([N:15]([O:14][CH3:13])[CH3:16])=[O:9])=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
40.65 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=NC1)C(=O)O)F
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Name
|
O,N-dimethylhydroxylamine hydrochloride
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Quantity
|
21.63 g
|
Type
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reactant
|
Smiles
|
Cl.CONC
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Name
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1-ethyl-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride
|
Quantity
|
70.85 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.497 g
|
Type
|
reactant
|
Smiles
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ON1N=NC2=C1N=CC=C2
|
Name
|
|
Quantity
|
16.48 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The solution was partially concentrated in vacuo
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and 10% aqueous sodium bicarbonate
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted 4× with ethyl acetate
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Type
|
WASH
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Details
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the combined organics were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C(=O)N(C)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |